diisopropoxy-[(Z)-oct-1-enyl]-borane
Description
Diisopropoxy-[(Z)-oct-1-enyl]-borane is a boron-based organometallic reagent featuring two isopropoxy groups and a (Z)-configured oct-1-enyl substituent bonded to a central boron atom. This compound is notable for its role in stereoselective organic synthesis, particularly in constructing Z-configured trisubstituted alkenes. For example, it enables one-pot esterification and ring-closing metathesis reactions, as demonstrated in the total synthesis of ansamycin antibiotics like (+)-mycotrienol and (+)-mycotrienin I . The Z-selectivity arises from the steric and electronic effects of the isopropoxy groups, which direct alkene formation while minimizing isomerization.
Properties
CAS No. |
86595-40-6 |
|---|---|
Molecular Formula |
C14H29BO2 |
Molecular Weight |
240.19 g/mol |
IUPAC Name |
[(Z)-oct-1-enyl]-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C14H29BO2/c1-6-7-8-9-10-11-12-15(16-13(2)3)17-14(4)5/h11-14H,6-10H2,1-5H3/b12-11- |
InChI Key |
OXGDIVNKSSEJAT-QXMHVHEDSA-N |
Isomeric SMILES |
B(/C=C\CCCCCC)(OC(C)C)OC(C)C |
Canonical SMILES |
B(C=CCCCCCC)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropoxy-[(Z)-oct-1-enyl]-borane typically involves the reaction of oct-1-enylboronic acid with isopropanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction conditions often include moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Diisopropoxy-[(Z)-oct-1-enyl]-borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diisopropoxy-[(Z)-oct-1-enyl]-borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Medicine: Research is ongoing into its use as a precursor for boron-containing drugs, which may have unique therapeutic properties.
Industry: It is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have applications in electronics and aerospace.
Mechanism of Action
The mechanism by which diisopropoxy-[(Z)-oct-1-enyl]-borane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Borane Compounds
Structural Analogues and Reactivity
Table 1: Structural and Functional Comparison of Borane Derivatives
Key Observations :
- Substituent Effects: Diisopropoxy groups in the target compound enhance Z-selectivity by sterically hindering alternative configurations, akin to allyl(diisopropoxy)borane . In contrast, boranophosphonates (e.g., BH₃-PMEApp) leverage borane’s electron-deficient nature to stabilize phosphonate linkages in biochemical contexts .
- Stereochemical Control : While vinyloxyboranes enable erythro/threo selectivity in aldol reactions , this compound focuses on Z-alkene geometry, critical for natural product synthesis .
Table 2: Stability and Application Profiles
Key Observations :
- Stability Mechanisms : The target compound’s stability derives from isopropoxy groups, whereas boranephosphonates achieve hydrolytic stability via P(III)-borane complexation . Difluorophosphine borane’s stability arises from a high rotational barrier (~3600–4500 cal/mol) .
- Divergent Applications: this compound is specialized for synthetic chemistry, while borane-tetrazole systems () and boranophosphonates () target energetic materials and biochemistry, respectively.
Mechanistic and Stereochemical Comparisons
- Z-Selectivity : The target compound and allyl(diisopropoxy)borane both exploit bulky isopropoxy groups to enforce Z-configuration during alkene formation, contrasting with vinyloxyboranes, which dictate aldol stereochemistry via boron-oxygen coordination .
- Reaction Scope : Borane-mediated reactions span alkene synthesis (), nucleotide analog design (), and hypergolic ignition (). The target compound’s niche lies in complex natural product assembly.
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